An In-depth Technical Guide to the Structural Properties of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
An In-depth Technical Guide to the Structural Properties of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
Introduction: A Conformationally Rigid Piperazine Analogue
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane is a chiral, bridged bicyclic diamine that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid structure, a consequence of the ethylene bridge constraining the piperazine-like ring into a boat conformation, makes it a valuable scaffold for the design of highly specific and potent bioactive molecules. This guide provides a comprehensive overview of the key structural properties of this unique molecule, offering insights for researchers, scientists, and drug development professionals. The constrained nature of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core offers a distinct advantage over the more flexible piperazine ring system, allowing for precise positioning of substituents and a reduction in the entropic penalty upon binding to biological targets.
Molecular Architecture: A Detailed Look at the Bicyclic Core
The defining feature of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is its strained, bicyclic framework. X-ray crystallographic analysis of its dibromide salt has provided definitive insights into its three-dimensional structure.
Conformational Rigidity and the Boat Conformation
Unlike the flexible chair-boat interconversion observed in piperazine, the ethylene bridge in (1S,4S)-2,5-diazabicyclo[2.2.1]heptane locks the six-membered ring into a rigid boat conformation[1][2]. This conformational restriction is paramount to its utility in drug design, as it pre-organizes the molecule for binding to its target, potentially increasing affinity and selectivity.
Diagram: Conformational Constraint of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
Caption: Comparison of the conformational flexibility of piperazine with the rigid boat conformation of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.
Crystallographic Data and Key Structural Parameters
The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide reveals important details about bond lengths and angles within the bicyclic system. The asymmetric unit of the crystal contains two crystallographically independent cages of the molecule, with each nitrogen atom being protonated[1].
| Parameter | Value (Å or °) | Source |
| C1-C2 Bond Length | ~1.53 | [1] |
| C2-N3 Bond Length | ~1.50 | [1] |
| C1-C6 Bond Length | ~1.53 | [1] |
| C1-C7 Bond Length | ~1.54 | [1] |
| C1-N2-C3 Angle | ~108 | [1] |
| N2-C3-C4 Angle | ~105 | [1] |
| C1-C7-C4 Angle | ~94 | [1] |
Note: These are approximate values derived from the published crystal structure. For precise data, refer to the original crystallographic information file.
The constrained nature of the bicyclic system leads to some degree of ring strain, which can influence its reactivity. The nitrogen lone pairs are held in a specific orientation, which is a key factor in its coordination chemistry and its ability to act as a chiral ligand.
Spectroscopic Characterization: Unveiling the Structure
A combination of spectroscopic techniques is employed to confirm the identity and purity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this molecule. The symmetry of the parent compound simplifies its NMR spectra.
¹H NMR (D₂O):
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δ ~4.2 ppm (br s, 2H): Bridgehead protons (C1-H and C4-H).
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δ ~3.4 ppm (m, 4H): Methylene protons adjacent to nitrogen (C3-H₂ and C6-H₂).
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δ ~2.1 ppm (s, 2H): Methylene bridge proton (C7-H₂).
¹³C NMR (D₂O):
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δ ~58 ppm: Bridgehead carbons (C1 and C4).
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δ ~48 ppm: Methylene carbons adjacent to nitrogen (C3 and C6).
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δ ~36 ppm: Methylene bridge carbon (C7).
Derivatization of the nitrogen atoms, for instance with a Boc protecting group, leads to changes in the chemical shifts and can result in more complex spectra due to the introduction of asymmetry and potential for rotamers.
Infrared (IR) Spectroscopy and Mass Spectrometry
While detailed public data for the parent compound is scarce, IR spectroscopy of N-Boc protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane would be expected to show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹, N-H bending vibrations (if present as a salt), and a strong carbonyl stretch from the Boc group around 1690 cm⁻¹.
Mass spectrometry would show the molecular ion peak corresponding to its molecular weight (98.15 g/mol for the free base). High-resolution mass spectrometry is essential for confirming the elemental composition.
Chiroptical Properties
As a chiral molecule, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane exhibits optical activity. The specific rotation of the dihydrobromide salt has been reported as [α]²³_D = +22° (c = 1 in H₂O). Circular dichroism (CD) spectroscopy can provide further insights into the stereochemistry and electronic transitions of the molecule and its derivatives, although specific CD data for the parent compound is not widely available in the literature.
Synthesis: A Practical Approach from a Chiral Pool Precursor
The most common and practical synthesis of enantiomerically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane starts from the readily available and inexpensive chiral building block, trans-4-hydroxy-L-proline[1][2]. The following is a generalized, multi-step protocol based on established literature procedures.
Diagram: Synthetic Pathway to (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
Caption: A generalized synthetic scheme for the preparation of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline.
Experimental Protocol: A Step-by-Step Guide
Step 1: Protection of Functional Groups The nitrogen and hydroxyl groups of trans-4-hydroxy-L-proline are first protected. A common strategy involves N-tosylation followed by esterification of the carboxylic acid.
Step 2: Reduction of the Carboxylic Acid The ester is then reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.
Step 3: Activation of the Hydroxyl Groups Both the newly formed primary alcohol and the secondary alcohol at the 4-position are activated for nucleophilic substitution, typically by conversion to tosylates or mesylates.
Step 4: Intramolecular Cyclization The di-activated intermediate is then reacted with an amine (e.g., benzylamine or methylamine) which acts as a nucleophile to displace the leaving groups, forming the bicyclic ring system.
Step 5: Deprotection Finally, the protecting groups on the nitrogen atoms are removed to yield the target (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, often isolated as a salt (e.g., dihydrobromide).
Causality Behind Experimental Choices: The choice of protecting groups is crucial for the success of this synthesis. They must be stable to the reaction conditions of the subsequent steps and readily cleavable at the end of the synthesis. The activation of the hydroxyl groups is necessary to facilitate the intramolecular cyclization, which is the key ring-forming step.
Applications in Drug Discovery and Beyond
The rigid structure of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane makes it an attractive scaffold in medicinal chemistry for the development of a wide range of therapeutic agents, including:
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Nicotinic Acetylcholine Receptor (nAChR) Modulators: Its structural resemblance to natural ligands has led to its incorporation into novel nAChR agonists and antagonists.
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Antiviral and Antibacterial Agents: The bicyclic core has been used as a building block for the synthesis of compounds with potent antimicrobial activity.
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Central Nervous System (CNS) Agents: The rigid framework allows for the precise orientation of pharmacophoric groups, leading to the development of selective ligands for various CNS targets.
Beyond pharmaceuticals, its chirality and defined geometry make it a valuable ligand in asymmetric catalysis and a component in the construction of novel materials with interesting chiroptical properties.
Conclusion: A Versatile and Powerful Structural Motif
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane is a molecule whose structural rigidity and chirality provide a powerful platform for the design of a diverse array of functional molecules. Its well-defined boat conformation, established through crystallographic and spectroscopic studies, distinguishes it from more flexible diamines and underpins its utility in fields ranging from drug discovery to materials science. The synthetic accessibility from a readily available chiral precursor further enhances its appeal as a key building block for future innovations.
References
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Beinat, C., Banister, S. D., McErlean, C. S. P., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. [Link]
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Britvin, S. N., & Rumyantsev, A. M. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1861-1865. [Link]
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Ivon, Y. M., Tymtsunik, A. V., Komarov, I. V., Shishkin, O. V., & Grygorenko, O. O. (2011). Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid. The Journal of Organic Chemistry, 76(15), 6293-6302. [Link]
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Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69-81. [Link]
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Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059-1062. [Link]
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Wang, L., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1125-1127. [Link]
